5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate

Description

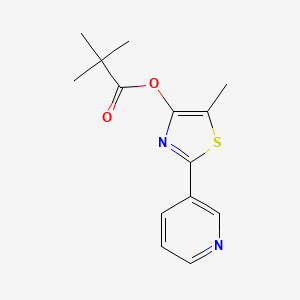

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate is a thiazole-pyridine hybrid compound characterized by a pivaloyl (trimethylacetyl) ester group at the 4-position of the thiazole ring. The core structure combines a thiazole ring (substituted with a methyl group at position 5 and a 3-pyridinyl group at position 2) and a pivalate ester, which may influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-9-11(18-13(17)14(2,3)4)16-12(19-9)10-6-5-7-15-8-10/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYABRWGCMWMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate typically involves the condensation of 3-pyridinecarboxaldehyde with thioamide derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring. The final step involves esterification with pivalic acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate is a compound that has garnered attention for its various applications in scientific research, particularly in the fields of pharmaceuticals and cosmetics. This article will explore its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound, with the CAS Number 1283109-23-8, features a thiazole ring substituted with a pyridine and a pivalate group. Its unique structure contributes to its biological activity and potential applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for antibiotic development . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Thiazole derivatives have shown promise in reducing inflammation in various models, suggesting that this compound could be explored for therapeutic use in inflammatory diseases .

Cancer Research

The compound's ability to inhibit specific cancer cell lines has been documented, indicating its potential as an anticancer agent. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells, which could lead to the development of new cancer therapies .

Skin Care Products

This compound has been investigated for its use in cosmetic formulations. Its properties may enhance skin penetration and improve the stability of active ingredients in topical products .

Formulation Stability

The compound's inclusion in formulations can contribute to enhanced stability and efficacy of cosmetic products. Studies have shown that incorporating thiazole derivatives can help maintain the integrity of formulations under varying environmental conditions .

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

In another research effort, thiazole derivatives were tested for their anti-inflammatory effects using an animal model. The findings revealed that these compounds significantly reduced inflammation markers compared to control groups, highlighting their therapeutic potential in treating inflammatory conditions .

Case Study 3: Cosmetic Formulation Development

A recent investigation focused on developing a novel skin cream incorporating this compound. The study assessed the cream's physical properties and user satisfaction. Results showed improved skin hydration and reduced irritation compared to traditional formulations .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate with structurally related thiazole-pyridine derivatives, based on available evidence:

*Molecular weight calculated based on core structure (C₉H₇N₂S) + pivalate (C₅H₉O₂).

Key Observations:

Substituent Impact on Molecular Weight : The pivalate ester reduces molecular weight (~292.35 g/mol) compared to dichlorobenzoate analogs (~365.24 g/mol), likely enhancing solubility due to reduced steric bulk .

Comparison to Carboxylic Acid Analog : The carboxylic acid derivative (C₁₀H₈N₂O₂S) lacks the ester group, resulting in a lower molecular weight (220.25 g/mol) and distinct acidity, which may affect bioavailability and reactivity .

Biological Activity

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate (CAS Number: 1283109-23-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a pyridine and a pivalate group. The molecular structure can be represented as follows:

Synthesis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the introduction of the pivalate group. The synthetic route typically utilizes reactions involving hydrazones and radical additions, which have been optimized for higher yields and selectivity .

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce methuosis—a form of non-apoptotic cell death characterized by vacuole accumulation—demonstrating potential advantages over traditional apoptosis-inducing therapies .

Table 1: Summary of Biological Activities

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Research indicates that modifications in the thiazole structure can enhance efficacy against both gram-positive and gram-negative bacteria, as well as fungi .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results showed that certain substitutions on the thiazole ring could significantly enhance cytotoxicity compared to standard chemotherapeutic agents, suggesting a potential new class of anticancer drugs.

- Antimicrobial Activity : Another investigation focused on the antibacterial properties of thiazole derivatives. Among them, this compound exhibited notable effectiveness against resistant bacterial strains, highlighting its therapeutic potential in treating infections caused by multidrug-resistant organisms.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate, and what intermediates are critical?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Esterification : Introduction of the pivalate group via nucleophilic acyl substitution, often using pivaloyl chloride in the presence of a base (e.g., triethylamine) to drive the reaction . Intermediates such as 5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol are critical for subsequent esterification .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions on the thiazole and pyridine rings. Aromatic protons in the pyridinyl group appear as distinct splitting patterns (~δ 7.1–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly the loss of the pivalate group (CHO) .

- X-ray crystallography : Resolves bond lengths and angles, especially for the thiazole-pivalate ester linkage, as demonstrated in structurally similar thiazole derivatives .

Q. How does the pivalate ester moiety influence the compound’s solubility and stability?

The pivalate group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Stability studies under varying pH (e.g., simulated gastric fluid) reveal hydrolysis of the ester bond at acidic pH, necessitating controlled storage conditions (pH 7–8, 4°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield during the esterification step?

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent selection : Anhydrous dichloromethane minimizes side reactions like hydrolysis .

- Temperature control : Maintaining 0–5°C during reagent addition reduces thermal degradation . Yields >85% are achievable with stoichiometric control (1.2:1 pivaloyl chloride to thiazole alcohol) .

Q. What strategies address contradictions in reported biological activities of thiazole derivatives?

- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Metabolite profiling : Assess if the pivalate ester hydrolyzes to active metabolites in biological matrices, which may explain divergent results .

- Target specificity assays : Use CRISPR-edited cell lines to isolate off-target effects (e.g., kinase inhibition) .

Q. What in silico tools predict the binding mode of this compound to enzymatic targets?

- Molecular docking : Software like AutoDock Vina models interactions with targets such as cytochrome P450 enzymes, leveraging crystallographic data from similar thiazole-pyridine systems .

- QSAR modeling : Correlate substituent electronegativity (e.g., pyridinyl vs. phenyl) with inhibitory potency using datasets from published thiazole derivatives .

Q. How does pH affect the stability of this compound in biological assays?

- Hydrolysis kinetics : The ester bond hydrolyzes rapidly at pH < 5 (t < 1 hour), generating 5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol. Buffered solutions (pH 7.4) stabilize the compound for ≥24 hours .

- Degradation analysis : HPLC-MS identifies breakdown products, ensuring assay results reflect the intact compound’s activity .

Methodological Considerations

Q. What controls are essential when evaluating this compound’s antimicrobial activity?

- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .

- Reference standards : Compare to known thiazole-based antibiotics (e.g., sulfathiazole) to benchmark potency .

- Resazurin assays : Quantify metabolic inhibition in bacterial cultures while distinguishing bacteriostatic vs. bactericidal effects .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Single-crystal X-ray diffraction : Determines absolute configuration, particularly for chiral centers in the thiazole ring or pivalate group .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds between pyridinyl N and ester carbonyls) to validate packing models .

Data Contradiction Analysis

Q. Why might enzymatic inhibition data vary between recombinant proteins and cell-based assays?

- Protein conformation differences : Recombinant enzymes may lack post-translational modifications present in native cellular environments .

- Cellular uptake variability : The pivalate group’s lipophilicity enhances membrane penetration, increasing intracellular active metabolite concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.